molecular formula C14H16N2OS B3047407 3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 13906-06-4

3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Katalognummer B3047407
CAS-Nummer: 13906-06-4
Molekulargewicht: 260.36 g/mol
InChI-Schlüssel: MCTGJKRPXXKWGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as CTQ, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound has a unique structure that makes it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Various Diseases

A broad spectrum of therapeutic activities is associated with derivatives similar to 3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, indicating potential applications in drug discovery for various diseases. Tetrahydroisoquinoline derivatives, sharing a structural resemblance, have been explored for anticancer, malaria, CNS disorders, cardiovascular diseases, and metabolic disorders. The significance of such compounds in therapeutic applications lies in their diverse biological activities and the potential for novel drug development with unique mechanisms of action (Singh & Shah, 2017).

Antioxidant Activity and Chemical Analysis

Compounds structurally related to 3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been extensively studied for their antioxidant activities. Analytical methods for determining antioxidant activity reveal the importance of these compounds in various fields, including food engineering, medicine, and pharmacy. The critical evaluation of these methods highlights the relevance of such compounds in understanding the antioxidant capacity and the potential for developing novel antioxidants with improved efficacy and selectivity (Munteanu & Apetrei, 2021).

Catalytic and Synthetic Applications

Significant advances in catalytic and synthetic chemistry have been made by exploring derivatives of 3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds are involved in catalytic reactions that lead to the selective production of industrially relevant chemicals. Research on the selective oxidation of cyclohexene, a reaction related to the structural framework of the compound , has highlighted the synthetic utility of such molecules in achieving controlled and selective catalytic oxidation, which is crucial for the chemical industry (Cao et al., 2018).

Potential in Organic Synthesis and Drug Design

The versatility of 3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives in organic synthesis and drug design is further exemplified by their involvement in various chemical reactions, leading to the production of compounds with significant biological activities. Studies on the reactivity of 1,2,4-triazole-3-thione derivatives, which share functional similarities, demonstrate the potential for developing novel therapeutic agents that can impact the treatment of diseases through unique biochemical mechanisms (Kaplaushenko, 2019).

Eigenschaften

IUPAC Name

3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTGJKRPXXKWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930294
Record name 3-Cyclohexyl-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

13906-06-4
Record name NSC158363
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Cyclohexyl-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
3-cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.